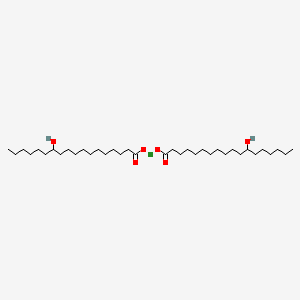
Magnesium(2+) 12-hydroxyoctadecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium(2+) 12-hydroxyoctadecanoate, also known as magnesium 12-hydroxystearate, is a magnesium salt of 12-hydroxyoctadecanoic acid. This compound is known for its unique chemical properties and is widely used in various industrial and scientific applications. It is a white, odorless powder that is insoluble in water but soluble in organic solvents.
准备方法
Synthetic Routes and Reaction Conditions
Magnesium(2+) 12-hydroxyoctadecanoate can be synthesized through the reaction of 12-hydroxyoctadecanoic acid with magnesium oxide or magnesium hydroxide. The reaction typically involves heating the acid with the magnesium compound in an organic solvent such as ethanol or toluene. The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous processing techniques. The raw materials, including 12-hydroxyoctadecanoic acid and magnesium oxide, are fed into the reactor, where they undergo a controlled reaction to form the desired product. The product is then purified through filtration and drying processes to obtain the final compound in its pure form.
化学反应分析
Types of Reactions
Magnesium(2+) 12-hydroxyoctadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: The major products include ketones or carboxylic acids.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used in the reaction.
科学研究应用
Magnesium(2+) 12-hydroxyoctadecanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a stabilizer in polymer chemistry.
Biology: The compound is used in the study of lipid metabolism and as a model compound for studying the interactions of fatty acids with metal ions.
Industry: The compound is used as a lubricant, release agent, and anti-caking agent in various industrial processes.
作用机制
The mechanism of action of magnesium(2+) 12-hydroxyoctadecanoate involves its interaction with various molecular targets and pathways. The compound can interact with cell membranes, influencing their fluidity and permeability. It can also bind to metal ions, affecting their availability and activity in biological systems. Additionally, the compound can modulate the activity of enzymes involved in lipid metabolism and other biochemical processes.
相似化合物的比较
Similar Compounds
Magnesium stearate: Similar in structure but lacks the hydroxyl group.
Calcium 12-hydroxyoctadecanoate: Similar in structure but contains calcium instead of magnesium.
Zinc 12-hydroxyoctadecanoate: Similar in structure but contains zinc instead of magnesium.
Uniqueness
Magnesium(2+) 12-hydroxyoctadecanoate is unique due to the presence of both the magnesium ion and the hydroxyl group, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring specific interactions with metal ions and hydroxyl groups.
属性
CAS 编号 |
40277-04-1 |
|---|---|
分子式 |
C36H70MgO6 |
分子量 |
623.2 g/mol |
IUPAC 名称 |
magnesium;12-hydroxyoctadecanoate |
InChI |
InChI=1S/2C18H36O3.Mg/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*17,19H,2-16H2,1H3,(H,20,21);/q;;+2/p-2 |
InChI 键 |
VIALJPAGUCTUBQ-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCC(CCCCCCCCCCC(=O)[O-])O.CCCCCCC(CCCCCCCCCCC(=O)[O-])O.[Mg+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-propyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12709849.png)
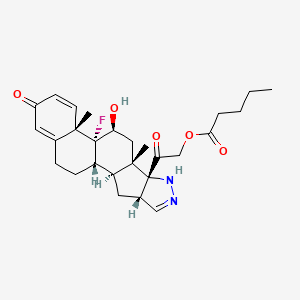
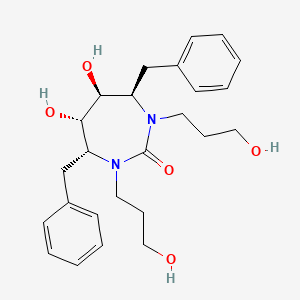
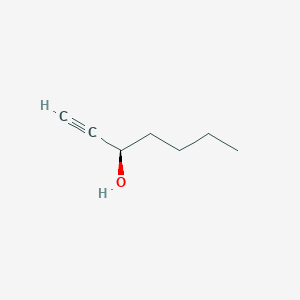
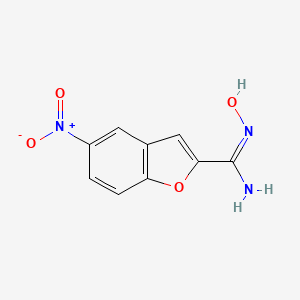
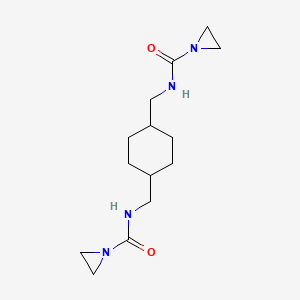
![1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]ethanone](/img/structure/B12709884.png)
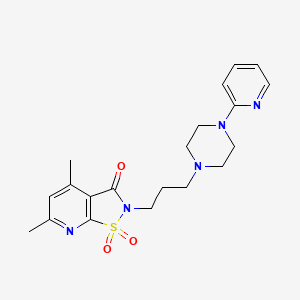
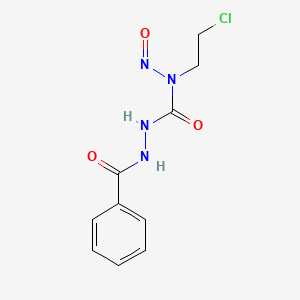
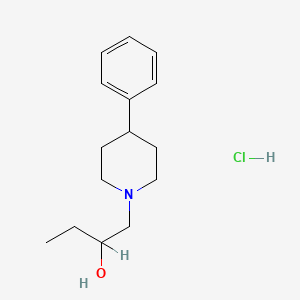
![N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine;(E)-but-2-enedioic acid](/img/structure/B12709917.png)
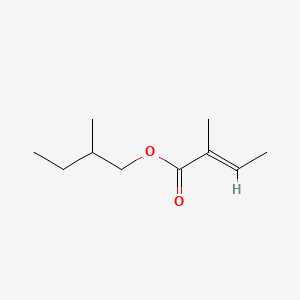
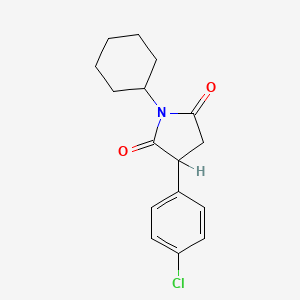
![Ethyl 5-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-3-cyano-6-hydroxy-4-methyl-2-oxo-2H-pyridine-1-acetate](/img/structure/B12709935.png)
